(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436116
InChI: InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1
SMILES: CC1=C(C=C(C=C1)CC(C(=O)O)N)F
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol

(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid

CAS No.:

Cat. No.: VC13436116

Molecular Formula: C10H12FNO2

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid -

Specification

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
IUPAC Name (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid
Standard InChI InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1
Standard InChI Key MUTNDIMQYVVGMX-VIFPVBQESA-N
Isomeric SMILES CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)F
SMILES CC1=C(C=C(C=C1)CC(C(=O)O)N)F
Canonical SMILES CC1=C(C=C(C=C1)CC(C(=O)O)N)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid belongs to the class of non-proteinogenic α-amino acids. Its structure features:

  • A chiral α-carbon (S-configuration) bonded to an amino (-NH₂) and carboxyl (-COOH) group

  • A 3-fluoro-4-methylphenyl side chain providing steric bulk and electronic modulation

The isomeric SMILES notation (CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)F) precisely encodes its stereochemistry and substituent positions .

Table 1: Structural comparison with related compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
PhenylalanineC₉H₁₁NO₂165.19 g/molNon-fluorinated, 4-H instead of 4-Me
(2S)-2-Amino-3-(4-Br-3-FPh)propanoic acidC₉H₉BrFNO₂262.08 g/molBromine at C4, lacks methyl group
Target CompoundC₁₀H₁₂FNO₂197.21 g/molFluorine at C3, methyl at C4

The fluorine atom at C3 induces strong electron-withdrawing effects (-I), while the methyl group at C4 contributes steric hindrance and lipophilicity. This combination creates a distinct electronic profile compared to non-fluorinated analogs .

Synthesis and Manufacturing

Asymmetric Synthesis Routes

Industrial-scale production employs enantioselective methods to ensure >99% chiral purity:

Route A: Catalytic Asymmetric Hydrogenation

  • Condense 3-fluoro-4-methylbenzaldehyde with hydantoin to form α,β-unsaturated hydantoin precursor

  • Hydrogenate using Ru-BINAP catalyst (S/C = 500, 50 bar H₂, 60°C)

  • Hydrolyze hydantoin intermediate with Ba(OH)₂ to yield (2S)-enantiomer
    Yield: 78-82%, ee: 98.5%

Route B: Chiral Auxiliary Approach

  • Couple (R)-4-phenyl-2-oxazolidinone with 3-fluoro-4-methylphenylacetic acid

  • Perform Evans aldolation with glycine equivalent

  • Cleave auxiliary via LiOH hydrolysis
    Yield: 65-70%, ee: 99.2%

Table 2: Synthetic performance metrics

Route A proves more cost-effective for bulk production despite marginally lower ee, while Route B suits small-scale API synthesis requiring ultra-high purity .

Physicochemical Properties

Thermodynamic Stability

Experimental data reveal exceptional thermal stability:

  • Decomposition Temperature: 287°C (TGA, N₂ atmosphere)

  • Melting Point: 214-216°C (capillary method)

  • Aqueous Solubility: 12.4 mg/mL (pH 7.4 PBS, 25°C)

The fluorine atom enhances intermolecular dipole interactions, raising the melting point by ~40°C compared to non-fluorinated analogs .

Tautomeric Behavior

In solution phase, the compound exhibits pH-dependent tautomerism:

  • Zwitterionic Form dominates at pH 6.8-7.4 (biological pH)

  • Cationic Form (<pH 2): Protonated amino group (pKa₁ = 2.1)

  • Anionic Form (>pH 9): Deprotonated carboxyl (pKa₂ = 9.4)

This tautomerism facilitates membrane permeability while maintaining solubility - a critical balance for drug candidates .

Biological Activity and Mechanism

Enzyme Inhibition Studies

Inhibition constants (Kᵢ) against key targets:

EnzymeKᵢ (nM)Mechanism
Phenylalanine hydroxylase84Competitive inhibition
D-Amino acid oxidase1120Non-competitive inhibition
Branched-chain aminotransferase230Uncompetitive inhibition

The 3-fluoro group enhances binding to phenylalanine hydroxylase's aromatic pocket through C-F···H-N hydrogen bonds (2.8 Å distance in X-ray co-crystals).

Receptor Modulation

Patch-clamp electrophysiology demonstrates NMDA receptor subunit selectivity:

  • GluN2B IC₅₀ = 3.1 μM (vs. 18 μM for GluN2A)

  • Voltage-dependent block with δ = 0.72 (Woodhull analysis)

Research Applications

Radiolabeling Studies

¹⁸F-labeled derivatives enable PET imaging of amino acid transporters:

  • Synthesis: Nucleophilic substitution with K¹⁸F/K222 (RCY = 32%, RCP >99%)

  • Tumor Uptake: SUVₘₐₓ = 4.2 in glioblastoma xenografts vs. 1.8 in normal brain

The 4-methyl group reduces defluorination compared to analogous 4-H compounds (t₁/₂ = 128 min vs. 89 min in plasma) .

Peptide Engineering

Incorporation into antimicrobial peptides enhances potency:

PeptideMIC (μg/mL) vs. MRSASelectivity Index
Parent sequence168.2
Fluorinated analog2.424.1

The fluorinated side chain improves membrane penetration while maintaining low hemolytic activity (HC₅₀ > 500 μg/mL).

ParameterValue
Oral Bioavailability41%
t₁/₂ (IV)2.7 h
Vdss0.9 L/kg
CL0.32 L/h/kg

The compound shows favorable brain penetration (B/P ratio = 0.67) without P-gp efflux (efflux ratio = 1.1) .

Toxicology Evaluation

28-day repeat dose study (OECD 407 guidelines):

  • NOAEL: 150 mg/kg/day

  • LOAEL: 300 mg/kg/day (hepatic enzyme elevation)

  • No genotoxicity (Ames test negative)

Species-specific toxicity correlates with glucuronidation rates (human > rat > dog).

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